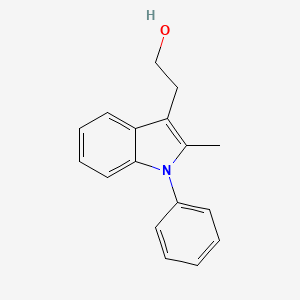
2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group attached to a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one typically involves the reaction of methanesulfonyl chloride with a suitable precursor. One common method is the reaction of methanesulfonyl chloride with 2-methyl-1-phenylpropan-1-one in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the methanesulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide or sulfonate esters .
Applications De Recherche Scientifique
2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one involves its reactivity as a sulfonylating agent. The methanesulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the leaving group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A related compound used as a sulfonylating agent.
Tosyl chloride: Another sulfonyl chloride with a similar reactivity profile but different substituents.
Sulfonic acids: Compounds with a sulfonic acid group that exhibit similar reactivity in certain reactions
Uniqueness
2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific structure, which combines a methanesulfonyl group with a phenylpropanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .
Propriétés
Numéro CAS |
54394-80-8 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2-methyl-2-methylsulfonyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O3S/c1-11(2,15(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
RJIGDHLIPFKMRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


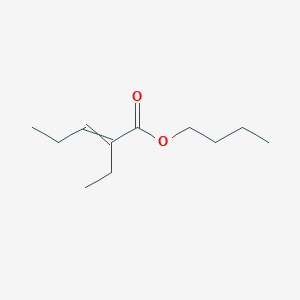
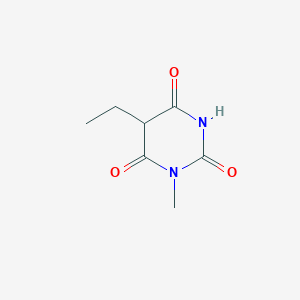

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
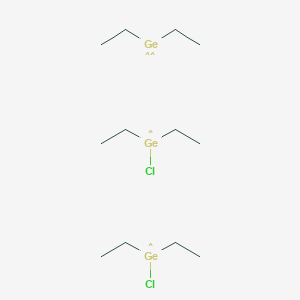
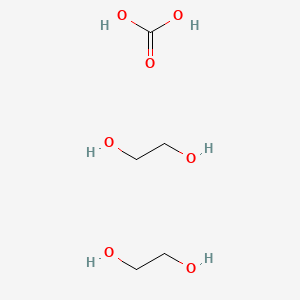
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
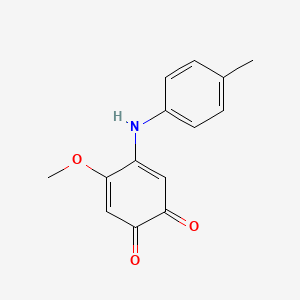
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
